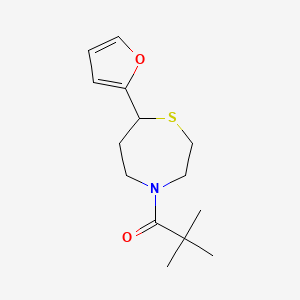

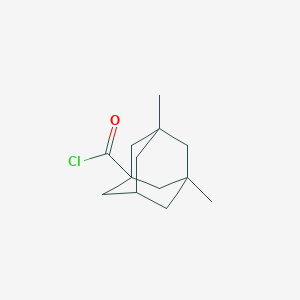

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan derivatives can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .

Molecular Structure Analysis

Furan derivatives exhibit a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold . The furan-2-yl-methylene moiety is also planar .

Chemical Reactions Analysis

Furfural, a derivative of furan, can undergo various chemical modifications to nitro, imine, and chalcone groups, imparting different activities on furfural . Hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation conditions has been reported .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the fight against microbial resistance. Due to the ineffectiveness of existing antimicrobial drugs, researchers have explored novel compounds. The furan nucleus plays a crucial role in the synthesis of antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further studies on the specific antibacterial properties of our compound could provide valuable insights.

Mechanism of Action

Safety and Hazards

Future Directions

Furan derivatives have been extensively used in various fields including plastics, pharmaceuticals, agrochemicals, and as dye precursors in the synthesis of diazo disperse dyes . They have shown promising activity in inhibiting tyrosinase and melanogenesis , and as protein tyrosine kinase inhibitors . These findings suggest that furan derivatives, including “1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one”, may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPPXFLYICUDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)